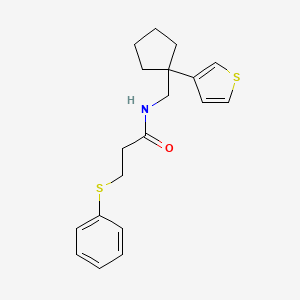
2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide, also known as CMA-676, is a small molecule drug that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide works by targeting the folate receptor, which is overexpressed in many types of cancer cells. This receptor is responsible for the uptake of folate, which is essential for cell growth and division. 2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide binds to the folate receptor and is internalized by the cancer cell, where it releases a toxic payload that induces cell death.
Biochemical and physiological effects:
2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inducing cell death, this compound also inhibits cell proliferation and angiogenesis, which are essential processes for tumor growth and metastasis. 2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide has also been shown to enhance the immune response against cancer cells, which may contribute to its anticancer activity.
実験室実験の利点と制限
One of the main advantages of 2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide for lab experiments is its specificity for cancer cells. This compound targets the folate receptor, which is overexpressed in many types of cancer cells, while sparing normal cells. This makes it a promising candidate for cancer therapy with fewer side effects. However, one limitation of 2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide is its relatively short half-life, which may limit its efficacy in vivo.
将来の方向性
There are several future directions for the development of 2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide as a cancer therapy. One potential avenue is the combination of 2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide with other anticancer agents to enhance its efficacy. Another direction is the development of more stable analogs of 2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide that have a longer half-life and improved pharmacokinetic properties. Additionally, the use of 2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide in combination with immunotherapy may further enhance its anticancer activity. Finally, the identification of biomarkers that predict response to 2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide may help to personalize cancer treatment and improve patient outcomes.
合成法
The synthesis of 2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide involves a multi-step process that starts with the reaction of 2-chloro-6-methoxyaniline with ethyl chloroacetate to form 2-(2-chloro-6-methoxyphenyl)acetate. This intermediate is then reacted with potassium t-butoxide and 2-methoxy-1-methylethyl cyanoacetate to form the final product, 2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide.
科学的研究の応用
2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide has been extensively studied for its anticancer properties. Preclinical studies have shown that this compound is effective against a wide range of cancer cell lines, including lung, breast, prostate, and colon cancer. 2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide has also been shown to be effective against cancer stem cells, which are believed to be responsible for cancer recurrence and metastasis.
特性
IUPAC Name |
2-(2-chloro-6-methoxyphenyl)-N-(2-cyano-1-methoxypropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-14(8-16,9-19-2)17-13(18)7-10-11(15)5-4-6-12(10)20-3/h4-6H,7,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNUCHDSNNPAGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)CC1=C(C=CC=C1Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-methoxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-ethylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2984643.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2984645.png)
![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrol-2-yl}ethan-1-one hydrobromide](/img/structure/B2984647.png)
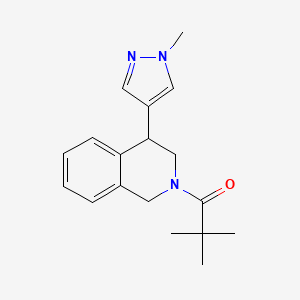
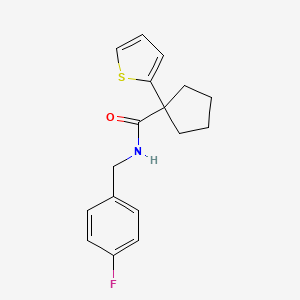
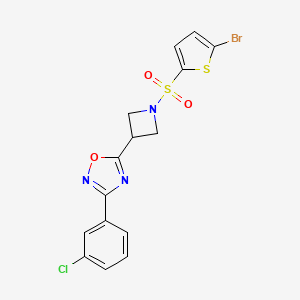
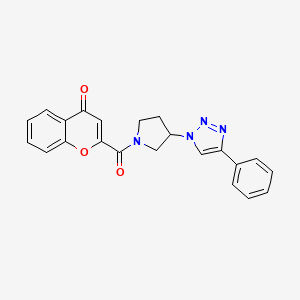
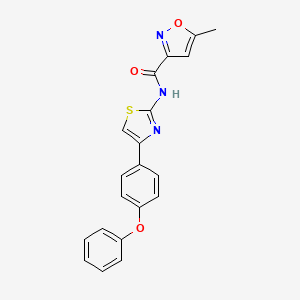
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2984655.png)
![5-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B2984657.png)

![2-(methylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2984661.png)
![ethyl 2-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2984665.png)
